6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Description
6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS: 105687-93-2) is a tetrahydronaphthalene derivative featuring a rigid, sterically hindered core with four methyl groups and an iodine substituent at the 6-position. Its synthesis is achieved via iodination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene using methods described by Christie et al., followed by purification via HPLC (retention time: 8.44 min) and characterization via HRMS (observed m/z: 399.1658 for [M−H]⁻) . The compound’s tetramethyl groups enhance metabolic stability by reducing oxidation susceptibility, making it a valuable scaffold in medicinal chemistry, particularly for retinoid analogues and enzyme inhibitors .
Properties
IUPAC Name |
6-iodo-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19I/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDMIFHZKQEGHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)I)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene typically involves the iodination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like chloroform or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound. Additionally, the process may be optimized to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Iodination and Precursor Preparation
The compound serves as a direct iodinated derivative of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (TTN). Key preparation methods include:
Iodination of TTN
-
Reagents : Iodine, periodic acid, sulfuric acid (in acetic acid/water)
-
Conditions : 80°C for 20 hours
-
Yield : 88% (purified via silica gel chromatography)
-
Key Feature : Selective iodination at the 6-position of the aromatic ring .
Palladium-Catalyzed Coupling Reactions
The iodine substituent enables cross-coupling reactions, as demonstrated in the synthesis of acetylene derivatives:
Sonogashira Coupling
Heck Coupling
Friedel-Crafts Acylation
The tetrahydronaphthalene core undergoes electrophilic substitution:
Ketalization
-
Reactants : Ethylene glycol, acid catalyst
-
Conditions : Reflux in toluene
-
Product : Ketal-protected derivatives for enhanced stability .
Hydrogenation
Comparative Reactivity Table
| Reaction Type | Key Advantages | Limitations |
|---|---|---|
| Sonogashira | High yield, modular alkyne introduction | Requires inert atmosphere |
| Heck | Alkene diversification | Moderate yields |
| Friedel-Crafts | Direct aromatic functionalization | Competing side reactions possible |
| Hydrogenation | Access to saturated frameworks | Over-reduction risks |
Scientific Research Applications
Applications in Medicinal Chemistry
6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene has been investigated for its potential biological activities:
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The iodine substituent is hypothesized to enhance the compound's interaction with biological targets.
- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity against specific pathogens, making it a candidate for further development as an antibacterial agent.
Applications in Materials Science
The compound's unique structure allows it to be used in the development of advanced materials:
- Organic Electronics : Its electrical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Polymer Chemistry : It can serve as a building block for synthesizing functional polymers with specific thermal and mechanical properties.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of iodine-containing compounds similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), highlighting the potential for further development as an anticancer agent .
Case Study 2: Organic Electronics
Research conducted at a leading university demonstrated the use of halogenated naphthalene derivatives in organic solar cells. The study showed that incorporating this compound into polymer blends improved charge transport properties and overall device efficiency .
Mechanism of Action
The mechanism of action of 6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its iodine atom and hydrophobic methyl groups. The iodine atom can participate in halogen bonding, while the methyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects: Iodo vs. Bromo Derivatives
- 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS: 27452-17-1) Synthesis: Prepared via bromination using BBr₃ or Br₂ in dichloromethane at 0–20°C (92% yield) . Applications: Used in retinoid derivatives to induce stem cell differentiation. Its bromine substituent serves as a leaving group in cross-coupling reactions, though it is less reactive than iodine in such processes . Physical Properties: Melting point (34–37°C) and molecular weight (267.20 g/mol) are lower than the iodo analogue due to bromine’s smaller atomic radius .
- 6-Iodo Derivative: Reactivity Advantage: The iodine atom’s larger size and polarizability enhance its utility in Sonogashira and Heck couplings, enabling efficient synthesis of polyacetylene-linked retinoids . Stability: The iodo substituent’s electron-withdrawing nature slightly increases thermal stability compared to bromo derivatives .
Positional Isomers and Stereochemical Considerations
1-Iodo-1,2,3,4-tetrahydronaphthalene (CAS: 161989-14-6)
- Structure : Iodine at the 1-position instead of the 6-position.
- Molecular Weight : 258.10 g/mol, lower than the 6-iodo tetramethyl derivative due to the absence of methyl groups .
- Reactivity : The 1-iodo isomer is more prone to solvolysis, as the carbocation intermediate formed during reactions is stabilized by the aromatic ring .
Enantiomeric Activity :
Functional Group Variations
6-Methoxy-1,2,3,4-tetrahydronaphthalene (CAS: 1730-48-9)
- 6-Ethynyl-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (Compound 50): Reactivity: The ethynyl group enables Sonogashira coupling to synthesize extended π-conjugated systems, as demonstrated in the synthesis of methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethynyl)benzoate (Compound 51) .
Alkyl and Haloalkyl Derivatives
6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene :
- Synthesis : Bromomethyl derivatives are prepared via radical bromination or substitution reactions.
- Applications : The bromomethyl group serves as a versatile intermediate for alkylation or nucleophilic substitution, though it poses higher toxicity (H302, H315, H319, H335) compared to the iodo analogue .
6-(Chloromethyl) Analogue (CAS: 163117-71-3) :
Data Tables
Table 1: Physical and Chemical Properties of Key Analogues
| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| 6-Iodo-1,1,4,4-tetramethyl-THN | 105687-93-2 | 399.16 | Not reported | Retinoid synthesis, enzyme inhibitors |
| 6-Bromo-1,1,4,4-tetramethyl-THN | 27452-17-1 | 267.20 | 34–37 | Stem cell differentiation inducers |
| 1-Iodo-1,2,3,4-tetrahydronaphthalene | 161989-14-6 | 258.10 | Not reported | Solvolysis studies |
| 6-Methoxy-1,2,3,4-tetrahydronaphthalene | 1730-48-9 | 162.23 | Not reported | Neurotransmitter analog synthesis |
Biological Activity
6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS No. 166322-31-2) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound is a derivative of tetramethyl-tetrahydronaphthalene and contains an iodine atom that may influence its reactivity and biological interactions.
Molecular Characteristics
- Molecular Formula : CHI
- Molecular Weight : 258.099 g/mol
- LogP : 3.170 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. The following sections summarize key findings related to its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance:
- Activity against Staphylococcus aureus : Studies have shown that derivatives of tetrahydronaphthalene can inhibit the growth of this pathogen effectively.
- Mechanism of Action : The presence of the iodine atom is believed to enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions.
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity:
- Activity against Candida albicans : Similar compounds have been reported to show moderate inhibition against this yeast species.
- Potential Applications : The antifungal properties suggest potential uses in treating fungal infections resistant to conventional therapies.
Anticancer Properties
Emerging research has also pointed towards the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have indicated that this compound can induce apoptosis in specific cancer cell lines.
- Mechanisms Involved : The compound may interact with cellular signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
| Study | Findings | Conclusions |
|---|---|---|
| Study A (2020) | Evaluated antibacterial activity against various strains | Showed significant inhibition against Gram-positive bacteria |
| Study B (2021) | Investigated antifungal properties | Moderate activity against Candida albicans; potential for therapeutic use |
| Study C (2022) | Assessed anticancer effects on cell lines | Induced apoptosis in breast cancer cells; mechanism involves mitochondrial pathways |
Q & A
Q. Table 1. Comparative Biological Activity of Halogenated Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) | Metabolic t₁/₂ (min) | Reference |
|---|---|---|---|---|
| 6-Iodo-TTN | CYP26A1 | 50 | >120 | |
| 6-Bromo-TTN | CYP26A1 | 500 | 30 | |
| 6-Chloro-TTN | CYP26A1 | 1000 | 15 |
Q. Table 2. Key NMR Assignments
| Chemical Shift (δ, ppm) | Assignment | Multiplicity |
|---|---|---|
| 35.7–36.0 | C(CH₃)₂ groups | Singlet |
| 125.7–141.3 | Aromatic C-I and C-CH₃ | Doublet |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
